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molecular formula C9H8BrN B8618262 3-Bromo-5-(but-1-YN-1-YL)pyridine

3-Bromo-5-(but-1-YN-1-YL)pyridine

Cat. No. B8618262
M. Wt: 210.07 g/mol
InChI Key: XAESZEXHBBYLTA-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

n-BuLi (2.5 M in hexanes, 5.46 mL, 13.7 mmol) was added dropwise to a solution of 3-bromo-5-(but-1-ynyl)pyridine (Intermediate 48, 2.39 g, 11.4 mmol) and triisopropyl borate (3.15 mL, 13.65 mmol) in 2-Me THF (20 mL) at −50° C. The mixture was stirred for 1.5 h while the temperature was kept between −50 and −40° C. The mixture was lifted up from the cooling bath and 2 M aq. HCl (12 mL, 24 mmol) was added followed by stirring for 20 min. The mixture was diluted with EtOAc. Aq. NaOH (2 M) was added until pH about 12 was obtained in the aqueous phase. The phases were separated. The organic phase was extracted with dilute aq. NaOH and with water. The combined aqueous phases were washed with EtOAc, acidified to pH about 5 by the addition of conc. HCl and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated to give 1.522 g (76% yield) of the title compound: 1H NMR (500 MHz, CDCl3) δ ppm 1.11-1.37 (m, 3 H), 2.26-2.58 (m, 2 H), 7.46-10.34 (m, 3 H); MS (ES+) m/z 176 [M+H]+.
Quantity
5.46 mL
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([C:13]#[C:14][CH2:15][CH3:16])[CH:12]=1.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C.Cl.[OH-].[Na+]>CCOC(C)=O>[C:13]([C:11]1[CH:12]=[C:7]([B:17]([OH:22])[OH:18])[CH:8]=[N:9][CH:10]=1)#[C:14][CH2:15][CH3:16] |f:4.5|

Inputs

Step One
Name
Quantity
5.46 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.39 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C#CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)C#CCC
Name
Quantity
3.15 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
2-Me THF
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between −50 and −40° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was obtained in the aqueous phase
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with dilute aq. NaOH and with water
WASH
Type
WASH
Details
The combined aqueous phases were washed with EtOAc
ADDITION
Type
ADDITION
Details
acidified to pH about 5 by the addition of conc. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#CCC)C=1C=C(C=NC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.522 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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